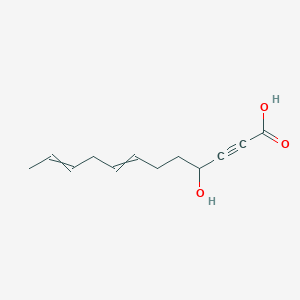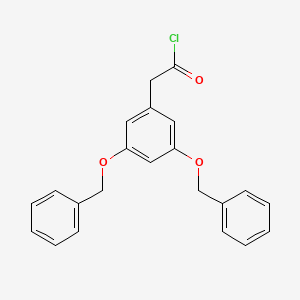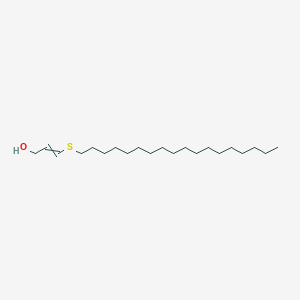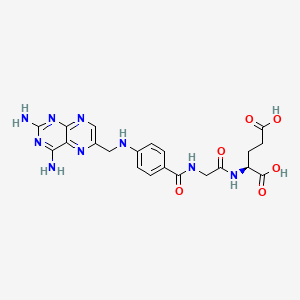
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound with significant applications in various scientific fields This compound is known for its intricate structure, which includes a pteridine ring, an amino benzoyl group, and a glutamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple stepsThe final step involves coupling the resulting intermediate with glutamic acid under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing advanced techniques like chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring, leading to different oxidation states.
Reduction: Reduction reactions can modify the amino groups, affecting the compound’s reactivity.
Substitution: Substitution reactions often involve the benzoyl group, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution can result in a variety of benzoyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with folate metabolism.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific enzymes and receptors. It primarily targets dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis. This inhibition disrupts cellular replication and function, making it effective in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
What sets Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- apart is its specific structural modifications, which may offer unique binding properties and therapeutic potential compared to other folate antagonists .
Eigenschaften
CAS-Nummer |
65118-36-7 |
|---|---|
Molekularformel |
C21H23N9O6 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N9O6/c22-17-16-18(30-21(23)29-17)25-8-12(27-16)7-24-11-3-1-10(2-4-11)19(34)26-9-14(31)28-13(20(35)36)5-6-15(32)33/h1-4,8,13,24H,5-7,9H2,(H,26,34)(H,28,31)(H,32,33)(H,35,36)(H4,22,23,25,29,30)/t13-/m0/s1 |
InChI-Schlüssel |
HCNFBAQHFZWSOA-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



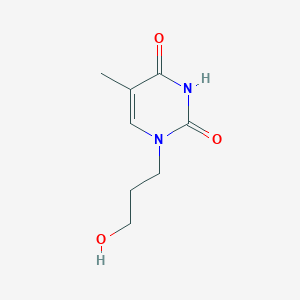
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
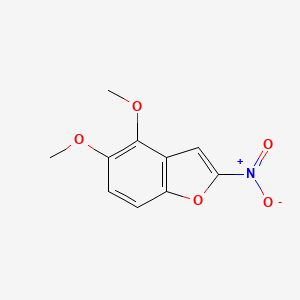
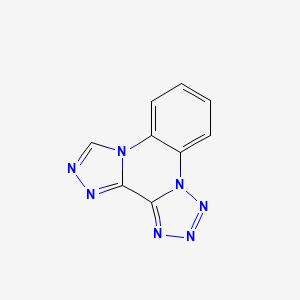
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
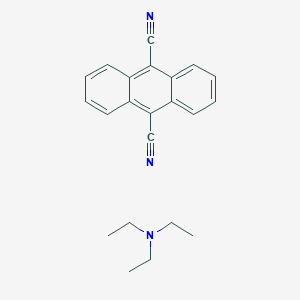
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
